2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide
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Overview
Description
2,5-Dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyridine carboxamides and is characterized by the presence of chlorine, ethyl, methyl, and phenyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the chlorination of 4,6-dimethylpyridine to introduce chlorine atoms at the 2 and 5 positions. This is followed by the introduction of the ethyl and phenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and phenylmagnesium bromide (PhMgBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,5-Dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4,6-dimethylnicotinonitrile: This compound shares a similar pyridine ring structure with chlorine and methyl groups but lacks the ethyl and phenyl groups.
2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile: Another structurally related compound with similar functional groups.
Uniqueness
2,5-Dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide is unique due to the presence of both ethyl and phenyl groups attached to the pyridine ring, which can significantly influence its chemical properties and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-4-20(12-8-6-5-7-9-12)16(21)13-10(2)14(17)11(3)19-15(13)18/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAXKPBKJGOBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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